molecular formula C7H16ClNO5 B15351210 Methyl 6-amino-6-deoxy-a-D-glucopyranoside hydrochloride

Methyl 6-amino-6-deoxy-a-D-glucopyranoside hydrochloride

Cat. No.: B15351210
M. Wt: 229.66 g/mol
InChI Key: GFQAHWOAVJXCGH-SBTUFEQOSA-N
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Description

Methyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride is a modified carbohydrate derivative where the hydroxyl group at the C6 position of glucose is replaced by an amino group, and the compound is stabilized as a hydrochloride salt. Key properties include:

  • Molecular formula: C₇H₁₅NO₅·HCl (hydrochloride form) .
  • Molecular weight: 215.63 g/mol .
  • CAS number: 5155-47-5 (free base); 4460-60-0 (hydrochloride) .
  • Synthesis: Produced via hydrogenation of methyl 6-azido-6-deoxy-α-D-glucopyranoside using Pd/C under a hydrogen atmosphere, yielding a colorless solid .

The amino group enhances hydrophilicity and provides a reactive site for conjugation (e.g., coupling with cinnamic acid for antimicrobial studies) . Its hydrochloride form improves solubility and stability, making it suitable for biochemical and pharmaceutical applications.

Properties

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5+,6-,7?;/m1./s1

InChI Key

GFQAHWOAVJXCGH-SBTUFEQOSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]([C@H](O1)CN)O)O)O.Cl

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O.Cl

Origin of Product

United States

Scientific Research Applications

Methyl 6-amino-6-deoxy-α-D-glucopyranoside is a key compound in biochemistry, particularly in glycosylation reactions and the synthesis of glycosides . It is widely utilized in various research areas, including pharmaceutical development, biotechnology, glycobiology, the food industry, and cosmetic formulations .

Pharmaceutical Development
Methyl 6-amino-6-deoxy-α-D-glucopyranoside serves as a building block in synthesizing pharmaceuticals, especially those targeting metabolic disorders, and enhancing drug efficacy . One specific application is in creating platinum(II) glycoconjugates, which have shown potential as antitumor agents . These conjugates, derived from methyl 6-aminodeoxy-d-pyranoside, were designed based on the clinical drug oxaliplatin for glucose transporter (GLUT)-mediated tumor targeting . Studies have demonstrated that these conjugates exhibit cytotoxicity comparable to or higher than that of oxaliplatin in various human cancer cell lines and that their antitumor effect depends significantly on GLUT inhibitors .

Biotechnology
This compound plays a crucial role in developing glycosylated proteins, which are important for vaccine production and therapeutic agents, improving stability, and activity .

Research in Glycobiology
Methyl 6-amino-6-deoxy-α-D-glucopyranoside is used to study carbohydrate-protein interactions, aiding researchers in understanding cellular processes and disease mechanisms . It is also utilized in synthesizing 6-deoxy-6-thio-carboranyl d-gluconjugates, which are evaluated for their potential in GLUT1-targeting strategies for boron delivery in medicinal chemistry .

Food Industry
It can be applied in the formulation of functional foods, contributing to health benefits such as improved digestion and enhanced immune response .

Cosmetic Formulations
The compound is explored for its potential in skin care products, offering moisturizing properties and promoting skin health through its biochemical activities .

Mechanism of Action

The mechanism by which Methyl 6-amino-deoxy-galactoyranoside hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6th position plays a crucial role in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride 6-NH₂·HCl C₇H₁₅NO₅·HCl 215.63 Hydrophilic; reactive amino group for conjugation; antimicrobial studies
Methyl-6-iodo-α-D-glucopyranoside 6-I C₇H₁₃IO₅ 304.08 Iodo group acts as a leaving group; precursor for nucleophilic substitutions
6-Chloro-6-deoxy-D-glucose 6-Cl C₆H₁₁ClO₅ 198.60 Chloro substituent as a precursor for synthetic building blocks and biochemical assays
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside 6-O-(4-methoxybenzoyl) C₁₅H₂₀O₈ 328.31 Lipophilic ester group; antimicrobial activity
Methyl 6-azido-6-deoxy-α-D-glucopyranoside 6-N₃ C₇H₁₃N₃O₅ 219.19 Azide group for click chemistry; intermediate in amino-derivative synthesis

Key Differences and Implications

Amino vs. Halogen Substituents
  • Amino group (target compound): Enhances solubility in aqueous media and enables hydrogen bonding or conjugation (e.g., forming amides with carboxylic acids) . The hydrochloride salt further stabilizes the compound for storage and biological assays.
  • Iodo/Chloro groups: Halogens act as leaving groups, facilitating nucleophilic substitutions. Methyl-6-iodo-α-D-glucopyranoside is used to synthesize glycoconjugates via displacement reactions , whereas 6-chloro-6-deoxy-D-glucose serves as a precursor for C-nucleoside analogues .
Amino vs. Ester Derivatives
  • This derivative showed antimicrobial activity, though mechanisms may differ from amino-functionalized compounds due to reduced hydrogen-bonding capacity .
Amino vs. Azido Derivatives
  • 6-Azido derivative: Used as an intermediate for synthesizing the target compound via Staudinger reaction or hydrogenation. Azides are critical for bioorthogonal click chemistry but require additional steps to convert to amino groups .

Preparation Methods

Tosylation-Azide Displacement and Reduction

This method involves sequential functionalization of methyl α-D-glucopyranoside through tosylation, azide displacement, and catalytic reduction.

Step 1: Protection of Hydroxyl Groups
Methyl α-D-glucopyranoside is acetylated using acetic anhydride in pyridine to yield the 2,3,4-tri-O-acetyl derivative. This step ensures selective reactivity at the C6 position by blocking other hydroxyl groups.

Step 2: Tosylation at C6
The 6-hydroxyl group of the acetylated intermediate is converted to a tosylate (p-toluenesulfonyl ester) using p-toluenesulfonyl chloride in dichloromethane. This introduces a superior leaving group for subsequent nucleophilic displacement.

Step 3: Azide Displacement
Treatment with sodium azide in dimethylformamide (DMF) at 80°C facilitates an SN2 reaction, replacing the tosylate group with an azide to form methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-α-D-glucopyranoside. Yields for this step typically exceed 85% under optimized conditions.

Step 4: Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) in methanol reduces the azide to a primary amine. Subsequent hydrolysis with hydrochloric acid removes the acetyl protecting groups and forms the hydrochloride salt, yielding the final product in ~75% overall yield.

Key Advantages : High regioselectivity, compatibility with large-scale synthesis, and minimal epimerization risks due to the SN2 mechanism.

Glycal Nitrosochloride Adduct Condensation

This route leverages glycal intermediates to construct the α-glycosidic bond and introduce the amino group via a nitrosochloride adduct.

Step 1: Preparation of Glycal Derivative
3,4-Di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (a glycal) is synthesized from D-glucose through sequential acetylation and tosylation.

Step 2: Nitrosochloride Addition
Nitrosyl chloride (NOCl) is added to the glycal’s double bond, forming a nitrosochloride adduct at C1 and C2. This step proceeds regioselectively at -20°C in dichloromethane.

Step 3: Glycosidation with Methanol
Condensation of the adduct with methanol in the presence of silver triflate produces methyl 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-α-D-arabino-hexopyranoside. The α-configuration is retained due to neighboring group participation from the C2 oximino group.

Step 4: Reductive Amination
The oximino group (C=N-OH) is reduced to an amine using hydrogen and Raney nickel. Simultaneous displacement of the 6-O-tosyl group with ammonia under high-pressure conditions yields methyl 6-amino-6-deoxy-α-D-glucopyranoside, which is isolated as the hydrochloride salt after acid workup.

Key Advantages : Stereochemical control via glycal intermediates and avoidance of harsh azide handling.

Direct Amination via Mesylation

A simplified approach employing mesylation and direct amination is adapted from methodologies used in deoxy sugar synthesis.

Step 1: Mesylation at C6
Methyl α-D-glucopyranoside is treated with methanesulfonyl chloride in N,N-dimethylformamide (DMF), selectively mesylating the C6 hydroxyl group to form methyl 6-O-mesyl-α-D-glucopyranoside.

Step 2: Ammonia Displacement
Heating the mesylate with aqueous ammonia at 100°C in a sealed tube facilitates displacement of the mesyl group, yielding methyl 6-amino-6-deoxy-α-D-glucopyranoside. However, competing elimination reactions reduce yields to ~50%.

Step 3: Hydrochloride Formation
The free amine is protonated with hydrochloric acid, and the product is crystallized from ethanol to afford the hydrochloride salt.

Key Challenges : Lower yields due to side reactions and the need for elevated temperatures.

Comparative Analysis of Synthesis Routes

Method Key Steps Yield Advantages Disadvantages
Tosylation-Azide Tosylation, azide displacement, reduction 75% High regioselectivity, scalable Requires azide handling
Glycal Nitrosochloride Glycal adduct formation, reductive amination 60% Stereochemical control Multistep, specialized intermediates
Direct Amination Mesylation, ammonia displacement 50% Simplicity Low yield, side reactions

Experimental Considerations and Optimization

  • Temperature Control : Azide displacement and catalytic hydrogenation require strict temperature regulation to prevent explosions or over-reduction.
  • Protecting Groups : Acetyl groups are preferred for their ease of removal under mild acidic conditions.
  • Catalyst Selection : Palladium on carbon (Pd-C) offers superior activity for azide reduction compared to platinum oxide.

Q & A

Q. What are the established synthetic routes for Methyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution of a 6-O-activated glucopyranoside precursor. For example, methyl 6-deoxy-6-iodo-α-D-glucopyranoside can undergo amination using ammonia or ammonium salts under controlled pH and temperature to yield the 6-amino derivative . Reaction efficiency depends on solvent polarity (e.g., aqueous methanol), reaction time (24–48 hours), and the use of protecting groups (e.g., acetyl or benzyl groups) to prevent undesired side reactions. Post-synthesis, the hydrochloride salt is formed via acidification (e.g., HCl) to improve stability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the α-anomeric configuration (e.g., 1H^1H-NMR δ ~4.8 ppm for anomeric proton) and the 6-amino substitution (e.g., absence of 6-OH signal, presence of NH2_2/NH3+_3^+ resonances) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (theoretical [M+H]+^+: 216.64) and detects impurities .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., at 210 nm) monitors purity, while ion-pair chromatography resolves charged derivatives .

Q. How should this compound be stored to ensure long-term stability?

Store desiccated at –20°C in amber vials to prevent hydrolysis of the glycosidic bond and degradation of the hydrochloride salt. Aqueous solutions should be prepared fresh or frozen at –80°C for <1 month. Stability studies indicate <5% degradation under these conditions over six months .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles, lab coat) due to potential respiratory and dermal irritation. Work in a fume hood to avoid aerosolized particles. Waste must be neutralized with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing glycosidase inhibitors or enzyme substrates?

The 6-amino group enables selective functionalization, such as coupling with fluorescent tags (e.g., dansyl chloride) for enzyme-binding assays or synthesizing transition-state mimics (e.g., imino sugars) for glycosidase inhibition studies. For example, it has been used to prepare 6-deoxy-6-[(2-pyridyl)amino]-α-D-glucopyranoside derivatives for α-amylase activity monitoring .

Q. What role does this compound play in studying glycosyltransferase specificity?

Its deoxy and amino modifications make it a substrate analog for probing enzyme active sites. For instance, it can be used in UDP-galactose:glucopyranoside β-(1→4)-galactosyltransferase assays to assess regioselectivity when paired with synthetic acceptors like p-nitrophenyl glycosides . Kinetic parameters (KmK_m, VmaxV_{max}) derived from these studies inform mechanistic models of enzyme-substrate interactions.

Q. How do structural modifications at the 6-position impact its biological activity in bacterial or mammalian systems?

  • Antimicrobial studies : 6-amino derivatives disrupt cell wall biosynthesis in Gram-positive bacteria by mimicking UDP-GlcNAc precursors.
  • Mammalian cells : The hydrochloride salt enhances solubility for in vitro cytotoxicity assays, with IC50_{50} values correlating with amino group accessibility . Comparative data with 6-chloro or 6-iodo analogs (e.g., methyl 6-deoxy-6-iodo-β-D-glucopyranoside) reveal steric and electronic effects on bioactivity .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Challenges include interference from reducing sugars and low volatility for GC-MS. Solutions:

  • Derivatization : Trimethylsilylation or acetylation improves GC-MS detectability.
  • LC-MS/MS : Multiple reaction monitoring (MRM) of m/z 216 → 100 (NH3+_3^+ fragment) enhances specificity in biological samples . Validation parameters (LOQ: 0.1 ng/mL, RSD <10%) ensure reproducibility in pharmacokinetic studies.

Methodological Notes

  • Contradictions in toxicity data : While highlights toxicity risks, reports low acute toxicity (LD50_{50} >2000 mg/kg in rodents). This discrepancy may arise from impurities in early synthetic batches. Always verify purity via HPLC before biological assays .
  • Enzymatic vs. chemical glycosylation : emphasizes enzymatic methods for stereoselective glycosylation, whereas chemical routes (e.g., trichloroacetimidate activation) favor scalability .

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